molecular formula C11H15NO3 B13250438 2-{[1-(2H-1,3-benzodioxol-5-yl)ethyl]amino}ethan-1-ol

2-{[1-(2H-1,3-benzodioxol-5-yl)ethyl]amino}ethan-1-ol

Cat. No.: B13250438
M. Wt: 209.24 g/mol
InChI Key: VBTOOOJZTWGVRN-UHFFFAOYSA-N
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Description

2-{[1-(2H-1,3-benzodioxol-5-yl)ethyl]amino}ethan-1-ol is an organic compound with the molecular formula C11H15NO3. This compound features a benzodioxole ring, which is a common structural motif in various natural products and synthetic compounds. The presence of the aminoethanol group makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2H-1,3-benzodioxol-5-yl)ethyl]amino}ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-one with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2H-1,3-benzodioxol-5-yl)ethyl]amino}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[1-(2H-1,3-benzodioxol-5-yl)ethyl]amino}ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-{[1-(2H-1,3-benzodioxol-5-yl)ethyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzodioxol-5-yl)ethanamine
  • 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
  • 3,4-Methylenedioxyphenethylamine

Uniqueness

2-{[1-(2H-1,3-benzodioxol-5-yl)ethyl]amino}ethan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the benzodioxole ring and the aminoethanol group allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-[1-(1,3-benzodioxol-5-yl)ethylamino]ethanol

InChI

InChI=1S/C11H15NO3/c1-8(12-4-5-13)9-2-3-10-11(6-9)15-7-14-10/h2-3,6,8,12-13H,4-5,7H2,1H3

InChI Key

VBTOOOJZTWGVRN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)NCCO

Origin of Product

United States

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